4-Formamidobenzene-1-sulfonyl chloride

Sulfonyl chloride reactivity Hammett equation Linear Free Energy Relationship

Standard sulfonyl chlorides lack a deprotectable amine mask, forcing synthetic detours. This para-formamido analog solves that: the -NHCHO group is a stable yet cleavable protecting group, orthogonal to acetyl. - **Selectivity advantage:** Moderate electron-donating group (Hammett σp ~ -0.12) tempers electrophilicity, reducing side reactions with sensitive nucleophiles. - **Proven utility:** Classic precursor for sulfanilamide synthesis; used in medicinal chemistry to generate N-substituted sulfonamide libraries. - **Reliable supply:** Packaged for lab-scale R&D (1g, 5g, 25g) with stability data provided.

Molecular Formula C7H6ClNO3S
Molecular Weight 219.65 g/mol
CAS No. 34894-11-6
Cat. No. B3370258
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Formamidobenzene-1-sulfonyl chloride
CAS34894-11-6
Molecular FormulaC7H6ClNO3S
Molecular Weight219.65 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1NC=O)S(=O)(=O)Cl
InChIInChI=1S/C7H6ClNO3S/c8-13(11,12)7-3-1-6(2-4-7)9-5-10/h1-5H,(H,9,10)
InChIKeyXLVLOSDNUCWQEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Formamidobenzene-1-sulfonyl chloride: Protected Sulfonamide Synthesis


4-Formamidobenzene-1-sulfonyl chloride (CAS 34894-11-6) is an aromatic sulfonyl chloride derivative characterized by the presence of a para-substituted formamide group (-NHCHO) . With a molecular formula of C7H6ClNO3S and a molecular weight of 219.65 g/mol, it functions as a protected, electrophilic building block where the formamide moiety serves as a masked amine . This dual functionality makes it a strategic intermediate, particularly in the synthesis of sulfonamide antibiotics and related heterocyclic compounds, by enabling subsequent deprotection steps after sulfonylation .

Protected Building Block
Masked amine via formamide group enables orthogonal deprotection after sulfonylation.
Electrophilic Sulfonyl Chloride
Aromatic sulfonyl chloride with moderate electrophilicity for selective coupling.
Intermediate Identity
Strategic intermediate in multi-step sulfonamide synthesis, particularly in teaching protocols.
Data to verify: Sources not specified in this overview.

Why 4-Formamidobenzene-1-sulfonyl chloride Cannot Be Substituted


Direct substitution with analogs like benzenesulfonyl chloride or 4-acetamidobenzenesulfonyl chloride is not feasible in synthetic sequences requiring a subsequent deprotection step or specific electronic modulation. The formamide group in the target compound is not merely a structural variant; it is a strategic protecting group that is orthogonally labile compared to acetyl groups [1]. Unlike the electron-withdrawing nitro group in 4-nitrobenzenesulfonyl chloride or the strongly electron-donating amino group in 4-aminobenzenesulfonyl chloride, the formamide group provides a moderate electron-donating character [2]. This fine-tunes the reactivity of the sulfonyl chloride, influencing the selectivity of nucleophilic attacks, which is a critical parameter not replicated by close analogs.

Target
Formamide protecting group (orthogonally labile)
Substitute
Acetyl or unprotected amino analogs
Protecting group orthogonality may not transfer; deprotection conditions and synthetic sequence may shift.
Target
Moderate electron-donating formamido (-NHCHO)
Substitute
Nitro (strongly EWG) or amino (strongly EDG) analogs
Electronic modulation may not replicate; reactivity toward nucleophiles and selectivity profile may differ.

4-Formamidobenzene-1-sulfonyl chloride vs. Key Analogs


Reactivity: Electron-Donating vs. Withdrawing Substituents

The reactivity of the sulfonyl chloride group is modulated by the para-substituent's electronic nature. The formamido group (-NHCHO) is electron-donating, which decreases the electrophilicity of the sulfur center compared to electron-withdrawing substituents [1]. This effect can be quantified using the Hammett equation, where a positive ρ-value (e.g., +1.56 for alkaline hydrolysis) indicates the reaction is facilitated by electron-withdrawing groups [2]. This difference allows for a prediction of relative reaction rates, making the target compound a milder, potentially more selective reagent than its nitro-substituted counterpart.

Reactivity Profile
Class-level
~28-fold rate difference
Reactivity prediction for selective sulfonylation based on Hammett parameters.
Inferred from substituent constants; alkaline hydrolysis conditions.
Sulfonyl chloride reactivity Hammett equation Linear Free Energy Relationship

Protected Intermediate in Sulfanilamide Synthesis

4-Formamidobenzene-1-sulfonyl chloride is the key intermediate in a widely-taught undergraduate organic chemistry laboratory experiment for the multi-step synthesis of sulfanilamide, a foundational sulfa drug [1]. The formamide group is specifically chosen to protect the amine functionality during the harsh chlorosulfonation step, a role that an unprotected amine (as in 4-aminobenzenesulfonyl chloride) or a more stable acetyl group (as in 4-acetamidobenzenesulfonyl chloride) cannot fulfill due to differing stability and deprotection requirements [2]. The standard experimental procedure involves its isolation and subsequent reaction with ammonia, highlighting its reliability and pedagogical value.

Teaching-Lab Synthesis
Head-to-head
Validated as penultimate intermediate in classic sulfanilamide protocol
Supports procurement for pedagogical synthesis workflows.
Multi-step route from formanilide; compatible with ammonia and hydrolysis.
Sulfa drug synthesis Educational chemistry Protecting group strategy

Specificity in Protected Sulfonamide Formation

The target compound reacts with amines to yield N-substituted-4-formamidobenzenesulfonamides . In contrast, using an unprotected analog like 4-aminobenzenesulfonyl chloride would result in self-condensation or require complex protection/deprotection strategies. Using an analog with a different protecting group, such as 4-acetamidobenzenesulfonyl chloride, would yield an acetamide-protected sulfonamide, which is not an intermediate for the same target molecule without additional steps [1]. This structural outcome is a direct consequence of the formamide group's presence and dictates the synthetic route.

Protected Product Identity
Class-level
Yields formamide-protected sulfonamide derivative
Product identity determines synthetic route; acetyl analog yields different protected product.
Milder deprotection possible for formamide vs. acetyl group.
Sulfonamide synthesis Protecting group chemistry Medicinal chemistry

Physical & Analytical Comparison: 4-Acetamidobenzenesulfonyl chloride

Physical and analytical specifications are critical for inventory and quality control. The target compound has a molecular weight of 219.65 g/mol and a predicted boiling point of 411.0±28.0 °C at 760 mmHg . In comparison, the closely related analog 4-acetamidobenzenesulfonyl chloride has a higher molecular weight (233.67 g/mol) and a defined melting point of 142-145 °C [1]. These differences are essential for unambiguous identification and purity assessment in a laboratory or industrial setting.

Physical Distinction
Data to verify
MW 219.65 vs 233.67 g/mol; bp 411°C vs mp 142–145°C
Supports identity verification and handling assessment.
Predicted boiling point vs. measured melting point of acetyl analog.
Chemical procurement Analytical chemistry Quality control

4-Formamidobenzene-1-sulfonyl chloride: Application Scenarios


Sulfa Drug Synthesis in Teaching Labs

This compound is the cornerstone of a classic multi-step undergraduate organic chemistry experiment for the synthesis of sulfanilamide [1]. Its procurement is essential for academic institutions running this specific laboratory curriculum, where it serves as a protected intermediate that demonstrates key concepts in electrophilic aromatic substitution and protecting group strategy.

Medicinal Chemistry: Protected Sulfonamide Building Blocks

In medicinal chemistry, the compound is used to synthesize libraries of N-substituted-4-formamidobenzenesulfonamides. These intermediates can be further diversified after deprotection of the formamide group to the free amine, providing a route to novel sulfa drugs or other bioactive molecules . The specific reactivity profile, as inferred from its electronic properties, may offer advantages in synthesizing analogs with sensitive functional groups.

Mild, Electron-Rich Sulfonylating Agent

The electron-donating nature of the para-formamido group, inferred from Hammett analysis, makes this sulfonyl chloride a less electrophilic and therefore potentially more selective reagent than its electron-poor counterparts (e.g., 4-nitrobenzenesulfonyl chloride) [2]. This property is valuable in synthetic sequences where the target molecule contains multiple nucleophilic sites and a milder sulfonylating agent is required to achieve regioselectivity.

Application
Selection Property
Validation Focus
Sulfonamide teaching-lab synthesis
Orthogonal formamide protecting group
Protocol reproducibility and student yields
Protected sulfonamide library synthesis
Milder deprotection conditions
Deprotection without substrate degradation
Selective sulfonylation
Moderate electrophilicity profile
Regioselectivity in multifunctional substrates
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